molecular formula C21H33N5O B5334737 N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

Cat. No.: B5334737
M. Wt: 371.5 g/mol
InChI Key: MORZFOXJIHKSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a novel compound that has been synthesized and studied for its potential use in the treatment of various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have promising results in scientific research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves the modulation of the dopamine and glutamate neurotransmitter systems in the brain. The compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which leads to the inhibition of dopamine release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the improvement of cognitive function and memory in animal models of Alzheimer's disease, the reduction of dopamine release in the brain, and the modulation of the glutamate neurotransmitter system.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mGluR2 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound also has some limitations, including its high cost and the complexity of its synthesis method.

Future Directions

There are several future directions for the study of N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, including further investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia, as well as the development of more efficient and cost-effective synthesis methods. Additionally, the compound could be studied for its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis method of N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of a cyclopropyl amine with a pyrimidine carboxylic acid, followed by the reduction of the resulting intermediate to form the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-cyclopropyl-1'-(6-isopropylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-cyclopropyl-1-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-15(2)19-12-20(23-14-22-19)25-10-7-18(8-11-25)26-9-3-4-16(13-26)21(27)24-17-5-6-17/h12,14-18H,3-11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORZFOXJIHKSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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